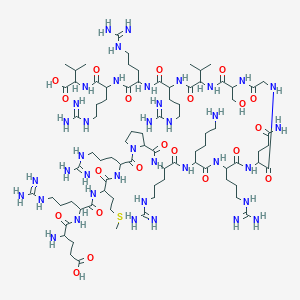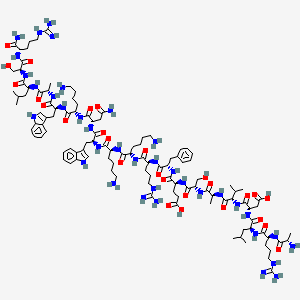
61970-00-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 61970-00-1 is known as Luciferase . It is a bioluminescent enzyme responsible for bioluminescence in fireflies and click beetles . It is supplied as a lyophilisate containing 1% w/w X-Shining™ Luciferase .
Synthesis Analysis
Luciferase is typically produced through recombinant expression in E. coli . The enzyme is then purified to achieve a high level of purity .
Molecular Structure Analysis
The molecular structure of Luciferase is complex, as it is a protein. The exact molecular weight and structure can vary depending on the specific variant of Luciferase and the method of production .
Chemical Reactions Analysis
Luciferase catalyzes an oxidative reaction, using luciferin, ATP, and molecular oxygen to produce oxyluciferin, which yields visible light . This bioluminescent reaction is commonly used in reporter systems that are amenable to high-throughput screening .
Physical And Chemical Properties Analysis
Luciferase is typically supplied as a lyophilized powder . It is soluble in DMSO . The exact physical and chemical properties can vary depending on the specific variant of Luciferase and the method of production .
Aplicaciones Científicas De Investigación
Investigación de Bioluminiscencia
Luciferasa se utiliza ampliamente en la investigación de bioluminiscencia. La enzima cataliza una reacción de dos pasos que da como resultado la oxidación de D-luciferina acompañada de la emisión de luz amarillo-verdosa {svg_1}. Esto la convierte en una herramienta excelente para estudiar organismos bioluminiscentes y los mecanismos detrás de su producción de luz {svg_2}.
Informe de Función Genética
En la investigación biológica, la luciferasa se utiliza comúnmente como un reportero para evaluar la actividad transcripcional en células que se transfectan con un constructo genético que contiene el gen de la luciferasa bajo el control de un promotor de interés {svg_3}. Esto permite a los investigadores monitorear la expresión génica en células y animales vivos {svg_4}.
Detección y Cuantificación de ATP
La luciferasa se utiliza ampliamente para la detección y cuantificación eficiente de ATP {svg_5} {svg_6}. La reacción de la enzima implica el uso de ATP como sustrato, lo que la convierte en una herramienta sensible para medir las concentraciones de ATP en varios contextos biológicos {svg_7}.
Etiquetado de Proteínas
El sistema de bioluminiscencia de los escarabajos luminiscentes, que incluye luciferasa, tiene amplias aplicaciones en la imagenología biológica y el etiquetado de proteínas {svg_8}. Esto permite el seguimiento y la visualización de proteínas dentro de células vivas {svg_9}.
Cribado de Fármacos
La luciferasa también se utiliza en aplicaciones de cribado de fármacos {svg_10}. La reacción productora de luz de la enzima puede verse influenciada por varios compuestos, lo que permite el cribado de alto rendimiento de posibles fármacos {svg_11}.
Estudios de Estabilidad Térmica
La luciferasa de Photinus pyralis se utiliza a menudo en estudios que exploran la estabilidad térmica de las enzimas {svg_12}. Los investigadores incluso han clonado luciferasa de especies que viven en áreas de alta temperatura para estudiar enzimas con excelente actividad catalítica y estabilidad térmica {svg_13}.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[6-[(1-hydroxy-3-methylbutan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZVJEKKNHOFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61970-00-1, 61970-08-9 |
Source


|
| Record name | Luciferase (firefly luciferin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 61970-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














